Selective Cholesteryl Ester Synthesis Inhibition
In a comparative study of cytochalasans, phenochalasin A inhibited cholesteryl ester (CE) synthesis in mouse peritoneal macrophages with an IC50 of 0.61 μM, compared to 2.4 μM for cytochalasin D and 0.20 μM for cytochalasin E [1]. Critically, phenochalasin A and cytochalasins D and E specifically inhibited CE synthesis, whereas the other four cytochalasans tested inhibited both CE and triacylglycerol (TG) syntheses, indicating a broader, less selective metabolic perturbation [1]. Phenochalasin A thus offers a favorable balance of potency and pathway selectivity.
| Evidence Dimension | Inhibition of cholesteryl ester (CE) synthesis |
|---|---|
| Target Compound Data | IC50 = 0.61 μM |
| Comparator Or Baseline | Cytochalasin D: IC50 = 2.4 μM; Cytochalasin E: IC50 = 0.20 μM |
| Quantified Difference | Phenochalasin A is ~3.9-fold more potent than cytochalasin D; ~3.0-fold less potent than cytochalasin E |
| Conditions | Mouse peritoneal macrophages; cholesteryl ester synthesis assay |
Why This Matters
This quantitative differentiation guides selection based on the required potency-selectivity trade-off for lipid metabolism studies.
- [1] Namatame I, Tomoda H, Arai M, Omura S. Effect of fungal metabolites cytochalasans on lipid droplet formation in mouse macrophages. J Antibiot (Tokyo). 2000 Jan;53(1):19-25. doi: 10.7164/antibiotics.53.19. PMID: 10724003. View Source
